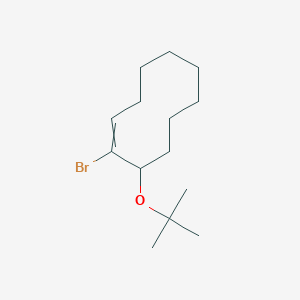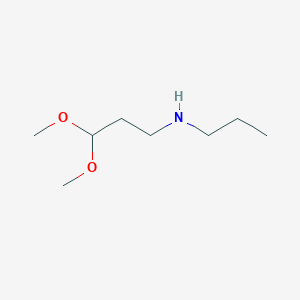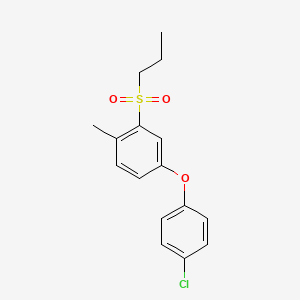![molecular formula C6H10Cl2N2O4 B14597295 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid CAS No. 59384-03-1](/img/structure/B14597295.png)
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid is an organic compound that features both carboxylic acid and chloroamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid typically involves the reaction of chloroacetic acid with ethylenediamine in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloroacetic acid is reacted with ethylenediamine under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroamino groups to amino groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid involves its interaction with molecular targets such as enzymes and proteins. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic acid: A simpler compound with similar reactivity but lacking the ethylenediamine moiety.
Dichloroacetic acid: Contains two chloro groups and exhibits different chemical properties.
Trichloroacetic acid: Contains three chloro groups and is more reactive than 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid.
Uniqueness
This compound is unique due to the presence of both carboxylic acid and chloroamino functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
Propriétés
Numéro CAS |
59384-03-1 |
|---|---|
Formule moléculaire |
C6H10Cl2N2O4 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
2-[2-[carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-9(3-5(11)12)1-2-10(8)4-6(13)14/h1-4H2,(H,11,12)(H,13,14) |
Clé InChI |
DFDCCULPPPMWGE-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)O)Cl)N(CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)





![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)
